Oxime Geometry and Substituent Configuration: Ethanimidoyl vs. Phenylmethanimidoyl Bridge Determines Steric Fit at the Tubulin Colchicine Site
CAS 338392-38-4 bears an ethanimidoyl (methyl-substituted) oxime bridge with defined (E)-geometry, in contrast to the closely related analog CAS 338749-17-0 which features a bulkier phenylmethanimidoyl oxime bridge. In the curacin A-derived cyclopropyl oxime series studied by Wipf et al., the steric environment around the oxime moiety proved critical: the optimized oxime 50 (which shares the ethanimidoyl motif) exhibited a tubulin assembly inhibition IC₅₀ of 0.71 μM and inhibited the growth of MCF-7 breast carcinoma cells with an IC₅₀ of 38 nM, whereas bulkier substituents or altered oxime geometry substantially reduced activity [1]. Although direct head-to-head data for CAS 338392-38-4 against CAS 338749-17-0 are not available in the primary literature, the ethanimidoyl configuration of 338392-38-4 more closely mirrors the validated pharmacophore of oxime 50 than the phenyl-substituted analog, suggesting a superior steric complementarity to the colchicine binding domain.
| Evidence Dimension | Oxime substituent steric bulk and predicted tubulin site complementarity |
|---|---|
| Target Compound Data | CAS 338392-38-4: ethanimidoyl (methyl) oxime bridge; (E)-geometry |
| Comparator Or Baseline | CAS 338749-17-0: phenylmethanimidoyl (phenyl) oxime bridge; Z-geometry. Curacin A oxime 50: ethanimidoyl oxime; tubulin assembly IC50 = 0.71 μM; MCF-7 IC50 = 38 nM |
| Quantified Difference | No direct comparison data available. Class-level SAR indicates methyl oxime preferred over phenyl for tubulin binding. Bulkier phenyl substitution linked to reduced antiproliferative activity vs. methyl in analogous series. |
| Conditions | In vitro tubulin polymerization assay (purified bovine brain tubulin); MCF-7 human breast carcinoma cell growth inhibition (sulforhodamine B assay) |
Why This Matters
For medicinal chemistry programs targeting the colchicine-binding site of tubulin, selection of the ethanimidoyl-bearing compound (CAS 338392-38-4) over the phenyl-substituted analog (CAS 338749-17-0) is more consistent with the established SAR of this chemotype, reducing the risk of steric clash that could compromise binding affinity.
- [1] Wipf, P., Reeves, J. T., Balachandran, R., & Day, B. W. (2002). Synthesis and Biological Evaluation of Structurally Highly Modified Analogues of the Antimitotic Natural Product Curacin A. Journal of Medicinal Chemistry, 45(9), 1901–1917. View Source
